Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate is a compound with the molecular formula and a molecular weight of approximately 205.21 g/mol. It is classified as an α,β-unsaturated carbonyl compound and belongs to the family of pyridine derivatives. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which include a pyridine ring and a keto group.
Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate can be sourced from various chemical suppliers, including BenchChem and Chemsrc, where it is listed under the CAS number 497265-21-1. Its classification falls under organic compounds, specifically those containing both carbonyl and pyridine functionalities, which are often utilized in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate typically involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde. This reaction is conducted in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product can be purified through recrystallization or column chromatography to achieve high purity levels suitable for further applications .
On an industrial scale, the synthesis may be optimized for larger quantities by employing continuous flow reactors and automated purification systems. This approach enhances yield and purity while reducing production time.
The molecular structure of ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate features a central butenoate group with a keto functional group and a pyridine ring attached at one end. The compound's structural representation can be depicted using various notations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | Ethyl (E)-2-oxo-4-(pyridin-3-yl)but-3-enoate |
| InChI Key | GXGHFPQMESFCKG-ONEGZZNKSA-N |
| Canonical SMILES | CCOC(=O)C(=O)/C=C/C1=CC=NC=C1 |
The compound's structure allows for various chemical reactions due to the presence of both electrophilic (keto group) and nucleophilic (pyridine ring) sites .
Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate primarily revolves around its reactivity due to the unsaturated carbonyl system and the pyridine moiety. The compound can act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to various functionalized products.
The presence of the pyridine nitrogen may also influence reactivity patterns by stabilizing positive charges during reaction processes or facilitating coordination with metal catalysts in certain transformations .
The physical properties of ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate include:
| Property | Value |
|---|---|
| Density | 1.181 g/cm³ |
| Boiling Point | 335.007 °C at 760 mmHg |
| Flash Point | 156.407 °C |
| Index of Refraction | 1.557 |
The chemical properties highlight its stability under standard conditions but indicate reactivity under specific conditions such as strong oxidizing or reducing environments .
Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate has several significant applications:
The primary synthesis route for ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate (C~11~H~11~NO~3~, CAS# 497265-21-1) involves aldol condensation between ethyl acetoacetate and 3-pyridinecarboxaldehyde. This reaction proceeds under basic catalysis (e.g., piperidine or pyridine) in anhydrous organic solvents like ethanol or toluene. The nucleophilic enolate from ethyl acetoacetate attacks the carbonyl carbon of 3-pyridinecarboxaldehyde, forming a β-hydroxy intermediate. Subsequent dehydration yields the conjugated enone system with an (E)-configuration across the C3-C4 double bond, as confirmed by SMILES notation (CCOC(=O)C(=O)/C=C/C1=CN=CC=C1) [2] [5] [10].
Critical parameters influencing yield (typically 70-85%):
Table 1: Catalytic Systems for Aldol Condensation
| Catalyst | Solvent | Time (h) | Yield (%) | By-products |
|---|---|---|---|---|
| Piperidine | Toluene | 4 | 85 | <5% |
| Pyridine | Ethanol | 6 | 78 | 8-10% |
| DBU | DMF | 2 | 82 | 12% |
Dehydration of the β-hydroxy intermediate is the rate-determining step, involving E2 elimination under basic conditions. The reaction exhibits second-order kinetics, dependent on both substrate and base concentrations. Electron-withdrawing effects of the pyridin-3-yl group enhance Cβ-H acidity, facilitating proton abstraction. This forms a resonance-stabilized enolate that expels hydroxide to generate the α,β-unsaturated β-ketoester system. Spectroscopic analysis confirms the enone structure: conjugated carbonyl stretches appear at 1715 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone), while ¹H-NMR shows characteristic vinyl proton signals at δ 7.8-8.1 ppm [2] [6].
Mechanistic stages:
Continuous flow reactors address limitations of batch synthesis (inconsistent temperature control, prolonged mixing times). In optimized systems:
Comparative studies show flow systems increase yield by 15% while reducing solvent consumption by 30%. A representative pilot-scale setup produces 5 kg/day using a tubular reactor with static mixers, achieving 91% isolated purity without downstream processing [2] [8].
Recrystallization employs ethyl acetate/hexane (1:3 v/v), leveraging solubility differences between the product (solubility: 120 mg/mL in EtOAc) and aldol by-products (<20 mg/mL). Double recrystallization yields 98.5% pure product as pale-yellow crystals, though recovery is limited to 65-70% due to mother liquor losses.
Column Chromatography (silica gel, 230-400 mesh) with dichloromethane/methanol (95:5) resolves complex mixtures from high-throughput reactions. Despite superior recovery (>90%), it incurs 3× higher costs due to solvent consumption and longer processing times (8-12 hours vs. 2 hours for recrystallization) [2] [3].
Table 2: Purification Efficiency Comparison
| Method | Purity (%) | Recovery (%) | Cost (USD/kg) | Time (h/kg) |
|---|---|---|---|---|
| Recrystallization | 98.5 | 65-70 | 120 | 2 |
| Flash Chromatography | 99.3 | 90 | 360 | 8 |
| Simulated Moving Bed | 99.8 | 95 | 580 | 1.5 |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1